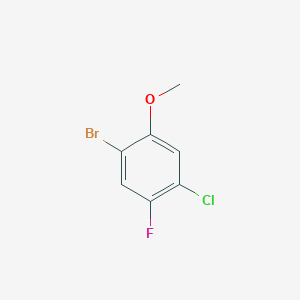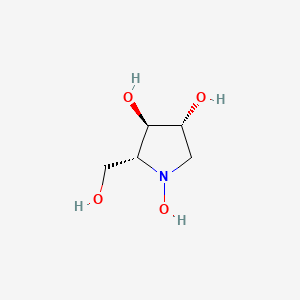
(2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol is a chiral organic compound with multiple hydroxyl groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple hydroxyl groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method is the reduction of a suitable precursor, such as a pyrrolidine derivative, using a reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as tosyl chloride or thionyl chloride can be used to convert hydroxyl groups into better leaving groups for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups such as halides or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a precursor for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals due to its chiral nature and functional groups.
Industry: Applications in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl groups can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol: Unique due to its specific stereochemistry and multiple hydroxyl groups.
(2S,3S,4S)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol: Similar structure but different stereochemistry, leading to different properties and reactivity.
(2R,3R,4R)-2-(Methoxymethyl)pyrrolidine-1,3,4-triol: Similar structure with a methoxy group instead of a hydroxyl group, affecting its chemical behavior.
Eigenschaften
Molekularformel |
C5H11NO4 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
(2R,3R,4R)-1-hydroxy-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO4/c7-2-3-5(9)4(8)1-6(3)10/h3-5,7-10H,1-2H2/t3-,4-,5-/m1/s1 |
InChI-Schlüssel |
GEDDJAUZSNFFHH-UOWFLXDJSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](N1O)CO)O)O |
Kanonische SMILES |
C1C(C(C(N1O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


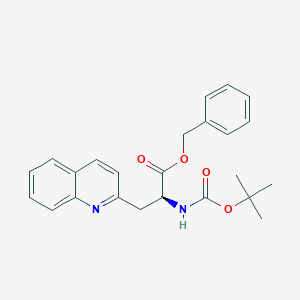
![1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206340.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B15206344.png)
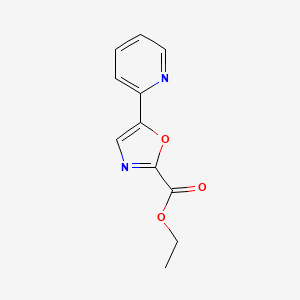

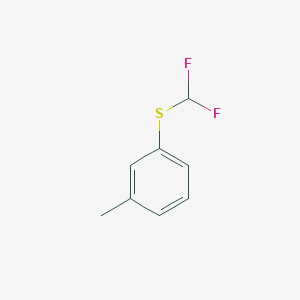
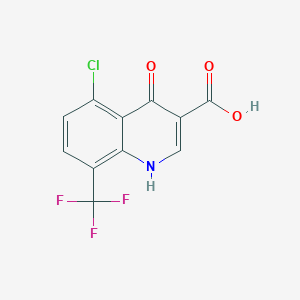
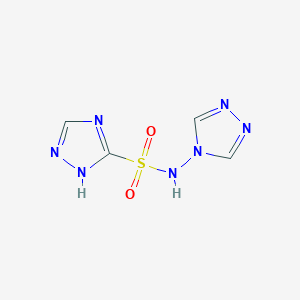
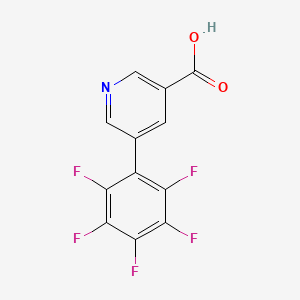

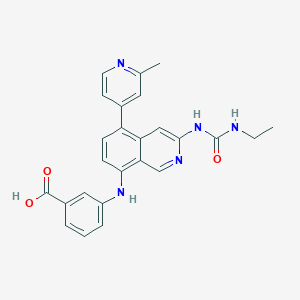
![Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate](/img/structure/B15206396.png)
